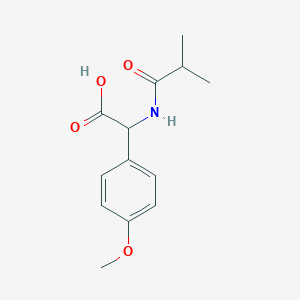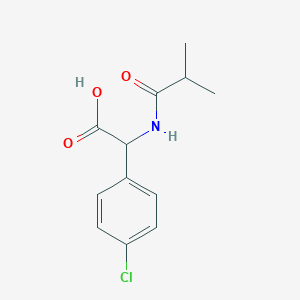![molecular formula C9H14ClN3O B7628030 2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide, also known as CDPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDPEA is a derivative of pyrazole and has been synthesized by various methods.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. This compound may also exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. The anticancer effects of this compound may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models. This compound has been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory diseases. This compound has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide has several advantages for lab experiments. This compound is a relatively stable compound that can be synthesized with high purity and yield. This compound has minimal toxicity in animal models, making it a safe compound for in vivo experiments. However, this compound has limitations for lab experiments. This compound has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for 2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide research. This compound may be further studied for its potential therapeutic applications, including its role in reducing inflammation, oxidative stress, and neurodegeneration. This compound may also be studied for its potential anticancer effects. Additionally, the mechanism of action of this compound may be further elucidated to better understand its therapeutic potential.
Synthesis Methods
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide has been synthesized by various methods, including the reaction of 3,5-dimethylpyrazole with chloroacetyl chloride and ethylenediamine. Another method involves the reaction of 3,5-dimethylpyrazole with chloroacetic acid and ethylenediamine in the presence of a catalyst. These methods have been reported to yield high purity and yield of this compound.
Scientific Research Applications
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide has been studied for its potential therapeutic applications, including its role as an anti-inflammatory agent, neuroprotective agent, and anticancer agent. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-7-5-8(2)13(12-7)4-3-11-9(14)6-10/h5H,3-4,6H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCXDURULCYPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B7627949.png)



![2-[4-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]ethanamine](/img/structure/B7627971.png)




![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
